N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3OS2 and its molecular weight is 407.98. The purity is usually 95%.
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Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure with functional groups that may influence its pharmacological properties, particularly as an inhibitor of histone deacetylases (HDACs). This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H24ClN3OS2
- Molecular Weight : 470.0 g/mol
- Functional Groups : Dimethylamino, methylthio, and benzo[d]thiazole moiety
The presence of these groups is essential for the compound's biological activity, particularly in modulating epigenetic mechanisms through HDAC inhibition.
The primary mechanism by which this compound exerts its effects is through the inhibition of HDACs. This inhibition can lead to:
- Altered Gene Expression : By preventing the deacetylation of histones, the compound can promote a more relaxed chromatin structure, enhancing transcriptional activity.
- Potential Anticancer Effects : HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapy .
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies indicate that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .
- The inhibition of HDACs has been linked to increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes.
-
Anti-inflammatory Properties :
- Compounds with similar structures have shown anti-inflammatory effects by modulating pathways involved in inflammation, suggesting that this compound may also possess such properties.
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A study investigated the effects of related benzothiazole derivatives on cancer cell proliferation. The results showed that specific modifications in the molecular structure significantly enhanced their anticancer potency. The findings suggest that this compound could be optimized for better efficacy against resistant cancer cell lines .
Case Study 2: Inhibition of Histone Deacetylases
In a comparative study involving various HDAC inhibitors, this compound showed promising results in modulating gene expression profiles associated with tumor suppression. The compound was effective at nanomolar concentrations, underscoring its potential as a therapeutic agent .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2.ClH/c1-21(2)12-13-22(18(23)14-8-5-4-6-9-14)19-20-17-15(24-3)10-7-11-16(17)25-19;/h4-11H,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINTVPCHUMFWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2SC)C(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.